An In-depth Technical Guide to 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Trifluoromethyl-Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry. Its structural features allow it to act as a versatile pharmacophore, engaging with a wide array of biological targets.[1] The introduction of a trifluoromethyl (-CF3) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] This guide provides a comprehensive technical overview of 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde, a key heterocyclic building block that combines the advantageous properties of the indazole core with the influential trifluoromethyl substituent and a reactive carbaldehyde handle for further molecular elaboration.
This molecule is of particular interest to researchers in drug discovery and development due to its potential as a precursor for a diverse range of bioactive compounds, most notably kinase inhibitors for oncology and other therapeutic areas. The strategic placement of the trifluoromethyl group at the 7-position and the carbaldehyde at the 4-position offers unique opportunities for structure-activity relationship (SAR) studies and the development of novel chemical entities.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties of a starting material is paramount for its effective use in synthesis and for ensuring laboratory safety.
| Property | Value | Source |
| CAS Number | 1956327-85-7 | [3] |
| Molecular Formula | C₉H₅F₃N₂O | [3] |
| Molecular Weight | 214.15 g/mol | [3] |
| Physical Form | Solid | [3] |
| Purity | Typically ≥98% | [3] |
| Storage | Inert atmosphere, room temperature | [3] |
| InChI Key | DYSNXAIPWROQPX-UHFFFAOYSA-N | [3] |
Safety Profile:
7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.[3]
Synthesis Strategies: Constructing the Core Scaffold
While a specific, publicly available, step-by-step synthesis protocol for 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde is not readily found in the searched literature, its synthesis can be logically deduced from established methods for preparing substituted indazoles. A plausible and efficient synthetic route would likely involve a multi-step sequence starting from a commercially available trifluoromethyl-substituted aromatic precursor.
One potential strategy involves the construction of the indazole ring followed by the introduction of the carbaldehyde functionality. A logical starting material would be 2-amino-3-(trifluoromethyl)toluene.
Conceptual Synthetic Workflow
Step 1: Oxidation of the Benzylic Methyl Group The synthesis would likely commence with the oxidation of 2-amino-3-(trifluoromethyl)toluene to the corresponding 2-amino-3-(trifluoromethyl)benzaldehyde. This transformation can be achieved using a variety of oxidizing agents, with the choice depending on the desired selectivity and scale.
Step 2: Indazole Ring Formation The resulting aminobenzaldehyde can then be converted to the indazole ring system. A common method for this transformation is through diazotization of the amino group with a nitrite source (e.g., sodium nitrite) in an acidic medium, followed by an intramolecular cyclization.[4]
Step 3: Formylation of the Indazole Core The final step would be the introduction of the carbaldehyde group at the 4-position of the 7-(trifluoromethyl)-1H-indazole core. The Vilsmeier-Haack reaction is a well-established and effective method for the formylation of electron-rich heterocyclic compounds. This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent, which then attacks the indazole ring.[5] The regioselectivity of this reaction on the indazole nucleus can be influenced by the electronic nature of the existing substituents.
An alternative approach could involve a metalation-formylation sequence on a pre-formed 7-(trifluoromethyl)-1H-indazole.[6]
Spectroscopic Characterization
Detailed spectroscopic data is essential for the unambiguous identification and quality control of 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde. While a complete, published spectrum for this specific molecule was not found in the searches, the expected spectral features can be predicted based on the analysis of closely related analogues.[7][8]
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aldehyde proton. The aldehyde proton (CHO) would appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The protons on the indazole ring system will exhibit characteristic coupling patterns. The N-H proton of the indazole ring will likely appear as a broad singlet at a very downfield chemical shift, often above 10 ppm.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde group in the range of δ 185-195 ppm. The carbon atom bearing the trifluoromethyl group will show a quartet due to coupling with the fluorine atoms. The remaining aromatic carbons will appear in the typical aromatic region (δ 110-150 ppm).
Infrared (IR) Spectroscopy (Predicted): The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration from the aldehyde group, typically observed in the region of 1680-1715 cm⁻¹. A broad N-H stretching band from the indazole ring is also expected around 3200-3400 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group will likely appear as strong absorptions in the 1100-1350 cm⁻¹ region.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (214.15 g/mol ). Fragmentation patterns may include the loss of the formyl group (CHO) and potentially the trifluoromethyl group (CF₃).
Chemical Reactivity and Synthetic Utility
The aldehyde functionality at the 4-position of the 7-(trifluoromethyl)-1H-indazole scaffold serves as a versatile chemical handle for a wide range of synthetic transformations, making this molecule a valuable intermediate in the construction of more complex molecular architectures.
Key Chemical Transformations
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Reductive Amination: The aldehyde can readily undergo reductive amination with primary or secondary amines in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) to form the corresponding substituted amines.[9] This is a cornerstone reaction in medicinal chemistry for introducing diverse side chains and building molecular complexity.
-
Wittig Reaction: Reaction with phosphonium ylides (Wittig reagents) allows for the conversion of the aldehyde into a variety of substituted alkenes, providing a means to introduce different carbon-based functionalities.
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents. This carboxylic acid can then be used in amide bond formation, a critical reaction in the synthesis of many drug molecules.
-
Reduction: Reduction of the aldehyde with a mild reducing agent like sodium borohydride (NaBH₄) will yield the corresponding primary alcohol. This alcohol can be a precursor for further functionalization, for example, through etherification or esterification.[10]
-
Aldol and Related Condensations: The aldehyde can participate in aldol-type condensation reactions with enolates or other nucleophilic carbon species to form α,β-unsaturated carbonyl compounds, further extending the carbon skeleton.
Applications in Drug Discovery and Medicinal Chemistry
The 7-(trifluoromethyl)-1H-indazole-4-carbaldehyde scaffold is a highly valuable starting material for the synthesis of kinase inhibitors. The indazole core is known to interact with the hinge region of many kinases, a critical interaction for potent inhibition. The trifluoromethyl group can provide beneficial properties, and the 4-position, accessible through the carbaldehyde, is often a key vector for exploring structure-activity relationships and targeting specific sub-pockets of the kinase active site.
While a specific, named drug candidate synthesized directly from this aldehyde was not identified in the provided search results, its utility is evident from the numerous patents and publications describing the synthesis of indazole-based kinase inhibitors.[11][12][13] For instance, the aldehyde can be converted to an amine via reductive amination, which can then be acylated to install various side chains designed to interact with specific residues in the target kinase.
Conclusion
7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde is a strategically important building block for medicinal chemistry and drug discovery. Its unique combination of a privileged indazole core, a metabolically robust trifluoromethyl group, and a synthetically versatile aldehyde functionality makes it an attractive starting point for the synthesis of novel and potent bioactive molecules. A solid understanding of its synthesis, properties, and reactivity is crucial for researchers aiming to leverage this scaffold in the development of next-generation therapeutics. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the importance of key intermediates like 7-(Trifluoromethyl)-1H-indazole-4-carbaldehyde in the drug discovery pipeline is set to increase.
References
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Alkorta, I., Claramunt, R. M., Elguero, J., & Roussel, C. (2012). 1 H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions) of 1e in DMSO-d 6 at 500 MHz. ResearchGate. Retrieved from [Link]
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- Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
- Google Patents. (n.d.). US6982274B2 - 1H-indazole compound.
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PubChem. (n.d.). 7-(trifluoromethyl)-1h-indazole-3-carbaldehyde. Retrieved from [Link]
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- Ben-Maan, I., et al. (2023). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions.
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SciSpace. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Retrieved from [Link]
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